molecular formula C6H12N2O B1295987 3,3-Dimethylpiperazin-2-one CAS No. 22476-74-0

3,3-Dimethylpiperazin-2-one

Cat. No. B1295987
CAS RN: 22476-74-0
M. Wt: 128.17 g/mol
InChI Key: ZBFIRYWCOIYJDA-UHFFFAOYSA-N
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Description

3,3-Dimethylpiperazin-2-one is a derivative of piperazine, which is a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their diverse range of biological activities and applications in pharmaceutical chemistry. The papers provided discuss various piperazine derivatives, their synthesis, molecular structures, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of piperazine derivatives often involves the formation of the piperazine ring through cyclization reactions. For instance, the synthesis of trans-2,5-dimethylpiperazine-1,4-diium pentachlorobismuthate(III) is achieved, and its structure is determined by single-crystal X-ray diffraction studies . Similarly, the synthesis of N1-arylalkyl-N4-(2'-pyridyl)-2,6-dimethylpiperazines is described, which are tested as adrenolytic and vasodilator agents . The synthesis of trans-1-amino-4-benzyl-2,6-dimethylpiperazine is also reported as an intermediate of semi-synthetic rifamycins .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often elucidated using X-ray diffraction, NMR spectroscopy, and DFT calculations. For example, the structure of a 1:1 complex of 1,4-dimethylpiperazine di-betaine with l-tartaric acid is determined by X-ray diffraction, and the piperazine ring is found to have a chair conformation . The molecular structure and parameters of 2,6-dimethylpiperazine-1,4-diium oxalate oxalic acid are optimized using Gaussian 09 software and compared with XRD data .

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions, including the formation of complexes with acids. The complexation reactions often involve hydrogen bonding, as seen in the formation of complexes with p-hydroxybenzoic acid , squaric acid , and meso-tartaric acid . These interactions are crucial for the stability and properties of the resulting compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are characterized using various spectroscopic methods. The FTIR spectrum is used to confirm the structure of the complexes , while NMR spectroscopy provides insights into the chemical environment of the atoms within the molecules . The antioxidant activity of some piperazine derivatives is also investigated, indicating significant antioxidant activities .

Scientific Research Applications

CCR1 Antagonists in Inflammatory Diseases

3,3-Dimethylpiperazin-2-one derivatives have been identified as potent CCR1 antagonists. These compounds are useful in the treatment of inflammatory diseases due to their good receptor affinity and promising pharmacokinetic properties. They display a superior profile compared to similar compounds, making them significant in the development of new therapeutic approaches for inflammation-related conditions (Norman, 2006).

Synthesis of Delta-Opioid Receptor Ligands

A high-yield synthesis process for 1-allyl-2,5-dimethylpiperazine, a crucial intermediate in the synthesis of delta-opioid receptor ligands, has been developed from trans-2,5-dimethylpiperazine. This synthesis is important for laboratory preparation of large quantities of this compound, which is essential in the development of delta-opioid receptor-targeted drugs (Janetka et al., 2003).

Hydrogen Bonding and Spectroscopic Properties

N,N′-Dimethylpiperazine betaines have been synthesized and studied for their molecular structure, hydrogen bonding, basicity, and spectroscopic properties. These studies provide valuable insights into the chemical behavior and interaction capabilities of these compounds, which can be applied in various scientific fields (Dega-Szafran et al., 2002).

Difluoroalkylation of Alkenes

Dimethylpiperazine derivatives are used in the difluoroalkylation of alkenes, a method that provides access to difluoroalkylated dihydrobenzofurans and indolin derivatives. These compounds have significant applications in drug discovery and development (Ma et al., 2020).

Antimicrobial Activity

Methylpiperazine and dimethylpiperazine derivatives of chitosan have been investigated for their antibacterial activity. These studies reveal the potential of such compounds in developing new antibacterial agents, with certain derivatives showing significant activity against various bacterial strains (Másson et al., 2008).

Charge Transfer in Electronically Excited States

Studies on N,N′-dimethylpiperazine have explored the relationship between charge transfer and structural deformations in the molecular skeleton. This research contributes to the understanding of fundamental chemical processes, relevant in fields like photochemistry and molecular electronics (Deb et al., 2013).

Safety And Hazards

3,3-Dimethylpiperazin-2-one is classified as a skin irritant (Category 2) and may cause respiratory irritation (Category 3) . It’s advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

3,3-dimethylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-6(2)5(9)7-3-4-8-6/h8H,3-4H2,1-2H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFIRYWCOIYJDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NCCN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80177002
Record name 2-Piperazinone, 3,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80177002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethylpiperazin-2-one

CAS RN

22476-74-0
Record name 3,3-Dimethyl-2-piperazinone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Piperazinone, 3,3-dimethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Piperazinone, 3,3-dimethyl-
Source EPA DSSTox
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Record name 3,3-dimethylpiperazin-2-one
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Synthesis routes and methods I

Procedure details

A solution of ethyl-2-bromoisobutyrate (24 mL, 161 mmol) in toluene (150 mL) was added to a mixture of ethylene diamine (70 mL, 1046 mmol, 6.5 equiv) and potassium carbonate (24.4 g, 177 mmol, 1.1 equiv) in toluene (150 mL). The reaction mixture was heated for 20 h at 115° C., cooled and filtered. The filtrate was concentrated and the residue triturated in Et2O to afford 14.2 g of the title compound as a yellow solid: ESI-MS: 129.1 [M+H]+.
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Potassium carbonate (390 grams) and ethylene diamine (1001 grams) are stirred with toluene (1.501). A solution of ethyl 2-bromoisobutyrate (500 grams) in toluene (750 ml) is added. The suspension is heated to reflux over night, and filtered. The filter cake is washed with toluene (500 ml). The combined filtrates (volume 4.01) are heated on a water bath and distilled at 0.3 atm. using a Claisen apparatus; first 1200 ml distillate is collected at 35° C. (the temperature in the mixture is 75° C.). More toluene is added (600 ml), and another 1200 ml distillate is collected at 76° C. (the temperature in the mixture is 80° C.). Toluene (750 ml) is added again, and 1100 ml of distillate is collected at 66° C. (temperature in the mixture 71° C.). The mixture is stirred on an ice bath and inoculated, whereby the product precipitates. The product is isolated by filtration, washed with toluene, and dried over night in a vacuum oven at 50° C. Yield 171 g (52%) of 3,3-dimethylpiperazin-2-one. NMR consistent with structure.
Quantity
390 g
Type
reactant
Reaction Step One
Quantity
1001 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step Two
Quantity
750 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
Y Jiang, MK Yau, J Lim, KC Wu, W Xu, JY Suen… - … of Pharmacology and …, 2018 - ASPET
Protease-activated receptor 2 (PAR2) is a cell surface protein linked to G-protein dependent and independent intracellular signaling pathways that produce a wide range of …
Number of citations: 56 jpet.aspetjournals.org
Q Liu, Q Shi, D Marcoux, DG Batt… - Journal of Medicinal …, 2017 - ACS Publications
PI3Kδ plays an important role controlling immune cell function and has therefore been identified as a potential target for the treatment of immunological disorders. This article highlights …
Number of citations: 19 pubs.acs.org
Y Jiang, MK Yau, J Lim, KC Wu, W Xu, JY Suen… - researchgate.net
Protease-activated receptor 2 (PAR2) is a cell surface protein linked to G-protein dependent and independent intracellular signaling pathways that produce a wide range of …
Number of citations: 0 www.researchgate.net
R Sasaki, N Kurebayashi, H Eguchi, Y Horimoto… - Cancer …, 2022 - ncbi.nlm.nih.gov
Trastuzumab‐induced cardiotoxicity interferes with continued treatment in approximately 10% of patients with ErbB2‐positive breast cancer, but its mechanism has not been fully …
Number of citations: 4 www.ncbi.nlm.nih.gov
S Tripathi, MD Ambule… - The Journal of Organic …, 2020 - ACS Publications
A novel method for the generation of uniquely functionalized piperazinones by utilizing post-Ugi functionalization is described. The method involves an Ugi reaction with …
Number of citations: 17 pubs.acs.org
L Boike - 2022 - search.proquest.com
Covalent drugs incorporate a mildly electrophilic functional group that reacts with protein targets to confer additional affinity beyond the non-covalent interactions involved in drug …
Number of citations: 0 search.proquest.com

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